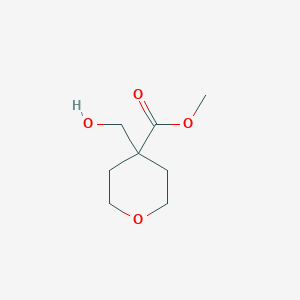

Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-11-7(10)8(6-9)2-4-12-5-3-8/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEOKSHYYARIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736686 | |

| Record name | Methyl 4-(hydroxymethyl)oxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834914-37-3 | |

| Record name | Methyl 4-(hydroxymethyl)oxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate

[1]

Strategic Overview & Molecular Significance[1]

Target Molecule: Methyl 4-(hydroxymethyl)oxane-4-carboxylate CAS: 834914-37-3 IUPAC: Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate[1]

The synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate represents a critical exercise in constructing gem-disubstituted heterocycles .[1] This motif is highly valued in medicinal chemistry as a bioisostere for quaternary amino acids and cyclic ethers.[1] The 4,4-disubstitution pattern imposes conformational constraints that can lock pharmacophores into active orientations, while the tetrahydropyran (oxane) ring improves metabolic stability and aqueous solubility compared to carbocyclic analogs.[1]

This guide details a scalable, three-step linear synthesis designed for high fidelity and chemoselectivity.[1] Unlike routes relying on unstable enolate hydroxymethylation, this pathway utilizes a robust Malonate Desymmetrization Strategy , ensuring the integrity of the quaternary center.

Retrosynthetic Analysis

The structural challenge lies in differentiating the two substituents at the quaternary C4 position. A direct construction via alkylation of a pre-formed pyran is feasible but often suffers from poly-alkylation or poor regiocontrol.[1]

The Logic of Disconnection:

-

Functional Group Interconversion (FGI): The hydroxymethyl group (-CH₂OH) is best accessed via chemoselective reduction of a carboxylic acid (-COOH) in the presence of the ester (-COOMe).[1]

-

Symmetry Breaking: The precursor acid-ester is derived from a symmetric diester via controlled monohydrolysis.[1]

-

Ring Construction: The symmetric diester is the thermodynamic product of a double alkylation of dimethyl malonate with a bis-electrophile.[1]

Pathway Visualization (DOT)

Figure 1: Retrosynthetic disconnection showing the logic of symmetry breaking.

Detailed Synthetic Protocol

Step 1: Construction of the Oxane Ring

Objective: Synthesis of Dimethyl oxane-4,4-dicarboxylate.

Mechanism: Double nucleophilic substitution (

This step builds the quaternary center and the heterocyclic ring simultaneously. We utilize Bis(2-chloroethyl) ether as the electrophile.[1][2] While the di-iodo analogue is more reactive, the dichloro ether is cost-effective and sufficiently reactive under iodide catalysis (Finkelstein conditions in situ).[1]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and mechanical stirrer. Maintain an inert atmosphere (

or -

Solvent & Base: Charge the flask with anhydrous DMF (Dimethylformamide) or DMSO. Add Sodium Hydride (NaH) (60% dispersion in oil, 2.2 eq).

-

Critical Note: Wash NaH with hexanes if oil interference is a concern, though for this scale, it is usually unnecessary.

-

-

Addition: Cool to 0°C. Add Dimethyl Malonate (1.0 eq) dropwise. Allow

evolution to cease (formation of sodiomalonate). -

Cyclization: Add Bis(2-chloroethyl) ether (1.1 eq) and a catalytic amount of Potassium Iodide (KI) (0.1 eq).[1]

-

Reaction: Heat to 60–80°C for 12–16 hours.

-

Monitoring: TLC (Hexane:EtOAc 4:1) should show consumption of malonate.

-

-

Workup: Quench carefully with saturated

. Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over -

Purification: Vacuum distillation or flash chromatography (SiO2).

-

Yield Expectation: 75–85%.

-

Step 2: Desymmetrization via Monohydrolysis

Objective: Preparation of 4-(Methoxycarbonyl)oxane-4-carboxylic acid. Mechanism: Nucleophilic Acyl Substitution (Saponification).

This is the most delicate step. We must hydrolyze one ester without touching the second. Statistical hydrolysis suggests a mixture, but solubility differences allow us to isolate the mono-acid.[1]

Protocol:

-

Solution: Dissolve the diester (Step 1 product) in MeOH (0.5 M concentration).

-

Reagent: Prepare a solution of KOH (1.05 eq) in MeOH.

-

Why KOH/MeOH? Homogeneous conditions ensure kinetic control.

-

-

Execution: Add the hydroxide solution dropwise at 0°C over 1 hour. Stir at room temperature for 24 hours.

-

Workup (Separation Strategy):

-

Remove MeOH under reduced pressure.[1]

-

Dissolve residue in water.[1] Wash with Ether/EtOAc (removes unreacted diester).

-

Acidify the aqueous layer to pH 2–3 with 1M HCl.

-

Extract the acidic aqueous layer with EtOAc (3x). This organic layer contains the Mono-acid .[1][3]

-

(The di-acid, if formed, is highly polar and tends to remain in the water or precipitate).[1]

-

-

Isolation: Dry and concentrate the EtOAc extracts.

-

Yield Expectation: 55–65% (statistical max is higher, but practical isolation limits this).

-

Step 3: Chemoselective Reduction

Objective: Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate. Mechanism: Hydride transfer via Borane coordination.[1]

We require a reagent that reduces a Carboxylic Acid (-COOH) faster than an Ester (-COOMe).[1] Borane-Dimethyl Sulfide (BH₃[1]·DMS) is the gold standard here.

Protocol:

-

Setup: Dry RBF,

atmosphere. Dissolve the Mono-acid (Step 2) in anhydrous THF. -

Reaction: Cool to 0°C. Add BH₃·DMS (1.2 eq) dropwise.

-

Observation: Gas evolution (

) will occur.

-

-

Progression: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Quench: Cool to 0°C. Add MeOH dropwise until bubbling ceases (destruction of excess borane and breakdown of borate esters).

-

Workup: Concentrate the mixture. Co-evaporate with MeOH (3x) to remove volatile trimethyl borate.

-

Purification: Flash chromatography (EtOAc/Hexane gradient).

-

Yield Expectation: 80–90%.

-

Quantitative Data Summary

| Parameter | Step 1: Cyclization | Step 2: Monohydrolysis | Step 3: Reduction |

| Reagents | NaH, Bis(2-chloroethyl)ether | KOH (1.0 eq), MeOH | BH₃[1]·DMS, THF |

| Temperature | 60–80°C | 0°C to RT | 0°C to RT |

| Critical Control | Anhydrous conditions | Stoichiometry (1.0 eq Base) | Quench (MeOH) |

| Key Byproduct | Polymer (if conc. too high) | Di-acid (if base > 1 eq) | Reduced Ester (diol) |

| Typical Yield | 75–85% | 55–65% | 85–90% |

Process Visualization

Complete Synthesis Workflow (DOT)

Figure 2: Process flow diagram illustrating the conversion from commodity chemicals to the target building block.

Troubleshooting & Quality Control

Analytical Checkpoints

-

Step 1 (Diester): ¹H NMR should show a singlet for methyl esters (~3.7 ppm) and the symmetric ether triplets (~3.6 ppm and ~2.1 ppm). Absence of vinylic protons confirms cyclization over elimination.

-

Step 2 (Mono-acid): Loss of symmetry in NMR.[1] Broad singlet for -COOH (10–12 ppm).[1] MS (ESI-) will show [M-H]⁻ peak.[1]

-

Step 3 (Target): Appearance of -CH₂OH doublet (or singlet if exchangeable) around 3.5–3.7 ppm.[1] IR spectrum should show two carbonyl stretches if the resolution is high, or a broadened band, plus a strong O-H stretch at 3400 cm⁻¹.

Common Pitfalls

-

Over-Hydrolysis (Step 2): If significant di-acid is formed, the yield drops.[1]

-

Fix: Strictly control temperature (keep at 0°C) and add KOH very slowly.

-

-

Ester Reduction (Step 3): If the reaction is heated or run too long, BH₃ may begin reducing the ester.

References

- Cyclization of Malonates: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for 4,4-disubstituted tetrahydropyrans).

-

Monohydrolysis Strategy: Niwayama, S. "Highly Efficient Selective Monohydrolysis of Symmetric Diesters."[6] J. Org.[1] Chem.2000 , 65, 5834–5836. Link

-

Chemoselective Reduction: Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective Reductions. 29. A Simple Technique to Achieve Enhanced Selectivity in the Reduction of Carboxylic Acids with Borane-Dimethyl Sulfide." J. Org.[1] Chem.1982 , 47, 3153–3163. Link

-

Target Molecule Data: ChemicalBook. "Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate Properties." Accessed 2024.[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Making sure you're not a bot! [helda.helsinki.fi]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)oxane-4-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Scarcity in Chemical Data

In the landscape of chemical research, it is not uncommon to encounter compounds with limited publicly available data. Methyl 4-(hydroxymethyl)oxane-4-carboxylate (CAS 834914-37-3) is one such molecule. While its existence is confirmed through various chemical suppliers, a comprehensive experimental profile remains elusive in peer-reviewed literature. This guide, therefore, adopts a dual approach. It will first present the known information regarding this compound and then extrapolate its likely properties, synthesis, and characterization based on the well-established chemistry of the oxetane scaffold. By grounding our discussion in the fundamental principles of organic chemistry and medicinal chemistry, we aim to provide a valuable resource for researchers interested in this and similar molecules.

The Oxetane Motif: A Rising Star in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery. Its incorporation into molecular scaffolds can impart a range of desirable physicochemical and pharmacological properties. Understanding the general characteristics of oxetanes is key to appreciating the potential of Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Key Attributes of the Oxetane Ring:

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used functionalities, such as gem-dimethyl groups. This can lead to improved pharmacokinetic profiles.

-

Improved Solubility: The polar nature of the ether linkage in the oxetane ring can enhance the aqueous solubility of a drug candidate, a critical factor for bioavailability.

-

Vectorial Exit: The oxetane's dipole moment can influence a molecule's interaction with protein binding pockets, potentially leading to improved potency and selectivity.

-

Three-Dimensionality: The puckered nature of the oxetane ring introduces three-dimensionality into a molecule, which can be advantageous for optimizing interactions with complex biological targets.

Physicochemical Properties of Methyl 4-(hydroxymethyl)oxane-4-carboxylate

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C6H10O4 | Derived from the chemical structure. |

| Molecular Weight | 146.14 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Small, functionalized organic molecules are often in this state at room temperature. |

| Boiling Point | Data not available | Expected to be relatively high due to the polar functional groups (ester and alcohol) leading to strong intermolecular forces. |

| Melting Point | Data not available | If solid, likely to be a low-melting solid. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone). Limited solubility in nonpolar solvents (e.g., hexanes). Moderate solubility in water is expected due to the presence of the hydroxyl and ester groups capable of hydrogen bonding. | "Like dissolves like" principle. The presence of both polar and non-polar regions suggests miscibility with a range of solvents. |

Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate: A Proposed Route

Several general methods for oxetane synthesis have been reported in the literature. A plausible and efficient route to Methyl 4-(hydroxymethyl)oxane-4-carboxylate would be a variation of the Williamson ether synthesis, a classic and reliable method for forming ethers.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Detailed Experimental Protocol

Step 1: Chlorination of Dimethyl 2-(hydroxymethyl)-2-methylmalonate

-

To a solution of dimethyl 2-(hydroxymethyl)-2-methylmalonate (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 equivalents).

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl 2-(chloromethyl)-2-methylmalonate.

Step 2: Selective Reduction of the Ester

-

Dissolve the crude dimethyl 2-(chloromethyl)-2-methylmalonate in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.0 equivalent) in THF dropwise. The use of a single equivalent is crucial for the selective reduction of one ester group.

-

Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude cyclization precursor.

Step 3: Intramolecular Williamson Ether Synthesis (Cyclization)

-

Dissolve the crude cyclization precursor in anhydrous THF under a nitrogen atmosphere.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then gently reflux for 6-8 hours.

-

Monitor the formation of the oxetane by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction to 0 °C and quench with the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Spectroscopic Characterization: What to Expect

The following is a prediction of the key spectroscopic data for Methyl 4-(hydroxymethyl)oxane-4-carboxylate based on its structure.

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl ester protons (~3.7 ppm).- A singlet for the hydroxymethyl protons (~3.6 ppm).- Two distinct triplets for the diastereotopic methylene protons of the oxetane ring (~4.4 and ~4.6 ppm).- A broad singlet for the hydroxyl proton (variable chemical shift). |

| ¹³C NMR | - A signal for the ester carbonyl carbon (~170 ppm).- A signal for the quaternary carbon of the oxetane ring (~80 ppm).- Signals for the methylene carbons of the oxetane ring (~75 ppm).- A signal for the hydroxymethyl carbon (~65 ppm).- A signal for the methyl ester carbon (~52 ppm). |

| IR Spectroscopy | - A broad absorption band for the O-H stretch of the alcohol (~3400 cm⁻¹).- A strong absorption band for the C=O stretch of the ester (~1735 cm⁻¹).- C-O stretching bands for the ether and ester linkages in the fingerprint region (~1200-1000 cm⁻¹). |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable, though it may be weak.- Common fragmentation patterns would include the loss of a methoxy group (-OCH₃) and the loss of the hydroxymethyl group (-CH₂OH). |

Reactivity and Stability

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, the oxetane ring is susceptible to ring-opening reactions under strongly acidic or basic conditions.

-

Reactivity: The primary alcohol offers a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Potential Applications in Drug Discovery

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is a bifunctional molecule that can serve as a valuable building block in the synthesis of more complex drug candidates.

Workflow: Integration into a Drug Discovery Cascade

Caption: Potential workflow for utilizing Methyl 4-(hydroxymethyl)oxane-4-carboxylate in drug discovery.

The presence of both a primary alcohol and a methyl ester allows for orthogonal chemical modifications, making it a versatile scaffold for creating libraries of compounds for high-throughput screening.

Conclusion

While specific experimental data for Methyl 4-(hydroxymethyl)oxane-4-carboxylate remains to be published, its chemical structure, featuring the increasingly important oxetane motif, suggests its potential as a valuable building block in medicinal chemistry. This guide has provided a framework for understanding its likely properties, a plausible synthetic route, and expected characterization data. It is our hope that this detailed analysis will stimulate further research into this and other novel oxetane-containing compounds, ultimately contributing to the development of new and improved therapeutics.

References

- Note: Due to the limited specific literature on "Methyl 4-(hydroxymethyl)

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.[Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.[Link]

-

Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society.[Link]

-

The Dong Group - Oxetane Presentation. University of California, Irvine.[Link]

Methyl 4-(hydroxymethyl)oxane-4-carboxylate: A Strategic Bifunctional Scaffold

The following technical guide details the structural analysis, synthesis, and medicinal chemistry applications of Methyl 4-(hydroxymethyl)oxane-4-carboxylate .

Executive Summary

Methyl 4-(hydroxymethyl)oxane-4-carboxylate (CAS: 834914-37-3) is a specialized gem-disubstituted tetrahydropyran (THP) building block. In modern drug discovery, it serves as a critical "conformational lock" and a polarity-modulating bioisostere. Unlike simple monosubstituted THPs, this molecule possesses a quaternary carbon at the 4-position, enabling the construction of spatially defined libraries with reduced lipophilicity compared to their carbocyclic analogues. This guide outlines its chemical identity, validated synthetic pathways, and utility in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]

Chemical Identity & Structural Analysis[2]

The molecule features a saturated six-membered oxygen heterocycle (oxane/tetrahydropyran) substituted at the C4 position with both a methyl ester and a hydroxymethyl group.

Physicochemical Properties

| Property | Data | Note |

| IUPAC Name | Methyl 4-(hydroxymethyl)oxane-4-carboxylate | Preferred over "tetrahydropyran" in some nomenclatures |

| Common Name | Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate | |

| CAS Number | 834914-37-3 | Specific to the methyl ester/hydroxymethyl variant |

| Molecular Formula | C₈H₁₄O₄ | |

| Molecular Weight | 174.19 g/mol | Fragment-like (<200 Da) |

| LogP (Predicted) | -0.3 to 0.1 | Highly polar compared to cyclohexane analogs |

| Boiling Point | ~260°C (Predicted) | High due to H-bonding (alcohol) |

| Density | 1.145 g/cm³ |

Structural Significance: The Gem-Disubstituted Effect

The presence of two substituents at the C4 position creates a quaternary center . This has two major effects:

-

Thorpe-Ingold Effect (Gem-Dimethyl Effect): The steric bulk at C4 compresses the internal bond angle, favoring cyclization reactions and stabilizing specific conformers. This is crucial when the molecule is used to create spirocyclic scaffolds.

-

Metabolic Blocking: The C4 position of simple tetrahydropyrans is a common site for oxidative metabolism (P450-mediated hydroxylation). Disubstitution at this position blocks this metabolic soft spot, potentially increasing the half-life (

) of the final drug candidate.

Synthetic Pathways[4][5]

The synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate typically proceeds via the construction of the THP ring followed by desymmetrization of a diester intermediate.

Primary Route: The Malonate Cyclization & Desymmetrization

This route is preferred for its scalability and use of inexpensive starting materials.

-

Cyclization: Bis(2-chloroethyl) ether reacts with dimethyl malonate in the presence of a strong base (NaH or NaOEt) to form Dimethyl oxane-4,4-dicarboxylate .

-

Partial Hydrolysis: The diester is subjected to controlled hydrolysis (using 1 equivalent of KOH/MeOH) to yield the mono-acid mono-ester .

-

Chemoselective Reduction: The carboxylic acid is selectively reduced to the primary alcohol in the presence of the ester. This is commonly achieved using Borane-Dimethyl Sulfide (BH₃·DMS) or via a mixed anhydride activation followed by Sodium Borohydride (NaBH₄) reduction.

Visualization of Synthesis

The following diagram illustrates the stepwise conversion from acyclic precursors to the target scaffold.

Experimental Protocols

Protocol 1: Chemoselective Reduction (Mono-acid to Alcohol)

Note: This protocol assumes the starting material is 4-(methoxycarbonyl)oxane-4-carboxylic acid.

Reagents:

-

Substrate: 4-(Methoxycarbonyl)oxane-4-carboxylic acid (1.0 eq)

-

Borane-Dimethyl Sulfide complex (BH₃·DMS) (2.0 M in THF, 1.2 eq)

-

Solvent: Anhydrous THF

-

Quench: Methanol

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the mono-acid substrate in anhydrous THF (0.5 M concentration).

-

Addition: Cool the solution to 0°C using an ice bath. Add BH₃·DMS dropwise over 20 minutes via syringe. Caution: Exothermic reaction with gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄; acid spot disappears, alcohol spot appears).

-

Quench: Cool back to 0°C. Carefully add Methanol dropwise until gas evolution ceases. Stir for 30 minutes.

-

Workup: Concentrate the solvent under reduced pressure. Co-evaporate with Methanol (3x) to remove volatile trimethyl borate.

-

Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield Methyl 4-(hydroxymethyl)oxane-4-carboxylate as a colorless oil.

Reactivity & Medicinal Chemistry Applications[2][4][6][7][8]

This scaffold is a "divergent intermediate." The alcohol and ester handles allow for orthogonal functionalization.

Reactivity Profile

-

Hydroxymethyl Group (-CH₂OH):

-

Activation: Mesylation/Tosylation for nucleophilic substitution (e.g., creating spiro-amines).

-

Oxidation: Conversion to the aldehyde (Dess-Martin Periodinane) for reductive amination.

-

-

Methyl Ester Group (-COOMe):

-

Hydrolysis: To carboxylic acid for amide coupling.

-

Grignard Addition: To tertiary alcohols.

-

Application: Bioisosterism & ADME

In drug design, replacing a cyclohexane ring with a tetrahydropyran (oxane) ring is a standard strategy to lower LogP (typically by ~1.0 unit) and improve aqueous solubility.

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor (HBA), improving interaction with water.

-

Conformation: The 4,4-disubstitution forces the ring into a chair conformation where the larger substituent often adopts the equatorial position, but the gem-disubstitution reduces the energy penalty for axial substituents, allowing access to unique chemical space.

Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[2] 2A).

-

Handling: Wear standard PPE (gloves, goggles, lab coat). Handle in a fume hood.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis upon prolonged exposure to moisture.

References

-

PharmaBlock Sciences. (2020). Tetrahydropyrans in Drug Discovery: A Whitepaper. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13860557, Methyl 4-hydroxyoxane-4-carboxylate. (Note: Related structure reference). Retrieved from [2]

-

Goldmann, S., et al. (1990).[3] Synthesis, pharmacological effects, and conformation of 4,4-disubstituted 1,4-dihydropyridines. Journal of Medicinal Chemistry, 33(5), 1413-1418.[3] (Demonstrates conformational effects of 4,4-disubstitution). Retrieved from

-

ChemicalBook. (2025). Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate Properties and Suppliers. Retrieved from

Sources

A Technical Guide to Methyl 4-(hydroxymethyl)oxane-4-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of Methyl 4-(hydroxymethyl)oxane-4-carboxylate, a versatile building block in medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, physicochemical properties, and its strategic application in the design and development of novel therapeutic agents.

Chemical Identity: Nomenclature and Structure

The compound of interest is systematically named Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate according to IUPAC nomenclature.

Synonyms:

-

Methyl 4-(hydroxymethyl)oxane-4-carboxylate

-

Methyl tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carboxylate

-

4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester

CAS Number: 834914-37-3[1]

Molecular Formula: C₈H₁₄O₄[1]

Molecular Weight: 174.19 g/mol [1]

Structure:

Figure 1: 2D structure of Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Synthesis and Manufacturing

Step 1: Synthesis of Methyl tetrahydro-2H-pyran-4-carboxylate

The initial step involves the esterification of Tetrahydro-2H-pyran-4-carboxylic acid. A reliable method for this conversion is the reaction with dimethyl sulfate in the presence of a weak base like potassium carbonate.[2]

-

Reaction: Tetrahydro-2H-pyran-4-carboxylic acid + (CH₃)₂SO₄ → Methyl tetrahydro-2H-pyran-4-carboxylate

-

Reagents and Solvents: Tetrahydro-2H-pyran-4-carboxylic acid, dimethyl sulfate, anhydrous potassium carbonate, acetone.[2]

-

Protocol:

-

Suspend anhydrous potassium carbonate in acetone.

-

Slowly add Tetrahydro-2H-pyran-4-carboxylic acid to the stirred suspension.

-

Add dimethyl sulfate to the mixture.

-

Heat the reaction mixture for a few hours.

-

After completion, filter off the inorganic salts and concentrate the filtrate to obtain the crude product. This product is often of sufficient purity for the subsequent step.[2]

-

Step 2: Hydroxymethylation of Methyl tetrahydro-2H-pyran-4-carboxylate

The second step introduces the hydroxymethyl group at the C4 position. This can be achieved via a base-catalyzed reaction with formaldehyde.

-

Reaction: Methyl tetrahydro-2H-pyran-4-carboxylate + CH₂O → Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate

-

Plausible Reagents and Solvents: Methyl tetrahydro-2H-pyran-4-carboxylate, formaldehyde (or paraformaldehyde), a strong base (e.g., sodium methoxide or potassium tert-butoxide), and an aprotic solvent (e.g., THF or DME).

-

Proposed Protocol:

-

Dissolve Methyl tetrahydro-2H-pyran-4-carboxylate in a dry, aprotic solvent under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base to deprotonate the alpha-carbon to the ester.

-

Slowly introduce formaldehyde to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

-

Figure 2: Proposed synthetic pathway for Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Physicochemical Properties and Reactivity

| Property | Predicted Value/Information |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid. |

| Boiling Point | Predicted to be around 259.7 ± 25.0 °C.[3] |

| Density | Predicted to be approximately 1.145 ± 0.06 g/cm³.[3] |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. |

| Reactivity | The molecule possesses two key functional groups: a primary alcohol and a methyl ester. The alcohol can undergo oxidation to an aldehyde or carboxylic acid, and can be converted to various leaving groups for nucleophilic substitution. The ester is susceptible to hydrolysis under acidic or basic conditions and can react with nucleophiles. |

| pKa | The pKa of the hydroxyl proton is predicted to be around 14.85 ± 0.10.[3] |

Applications in Drug Discovery and Development

The tetrahydropyran (oxane) motif is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties.

4.1. Role as a Bioisostere:

The saturated heterocyclic system of the oxane ring can act as a bioisostere for other cyclic structures, such as cyclohexane or even aromatic rings. This substitution can lead to:

-

Improved Metabolic Stability: The ether linkage in the oxane ring is generally more resistant to metabolic degradation compared to a carbocyclic ring, which can have multiple sites for cytochrome P450 oxidation.

-

Enhanced Solubility: The oxygen atom in the ring can act as a hydrogen bond acceptor, which can improve the aqueous solubility of a molecule, a critical factor for oral bioavailability.

-

Favorable Conformational Properties: The chair-like conformation of the tetrahydropyran ring can orient substituents in well-defined axial and equatorial positions, which can be crucial for precise interactions with a biological target.

4.2. A Versatile Synthetic Handle:

Methyl 4-(hydroxymethyl)oxane-4-carboxylate offers two orthogonal functional groups for further chemical modifications:

-

The Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde for reductive amination or to a carboxylic acid for amide bond formation. It can also be converted into a leaving group (e.g., a tosylate or mesylate) for the introduction of various nucleophiles, or used in ether synthesis.

-

The Methyl Ester Group: This group is a versatile precursor for the synthesis of amides, which are common functionalities in drug molecules. It can also be reduced to a primary alcohol, providing an alternative site for further functionalization.

This dual functionality makes it a valuable building block for the construction of diverse chemical libraries for high-throughput screening.

Sources

Technical Guide: Methyl 4-(hydroxymethyl)oxane-4-carboxylate

The following technical guide details the chemical identity, synthesis, and application of Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate).

A Critical Quaternary Carbon Scaffold for Medicinal Chemistry

Executive Summary & Identity

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is a specialized heterocyclic building block characterized by a quaternary carbon center at the 4-position of a tetrahydropyran (oxane) ring. This gem-disubstituted motif is highly valued in drug discovery for its ability to restrict conformational flexibility (via the Thorpe-Ingold effect), thereby improving the binding affinity and metabolic stability of pharmaceutical candidates.

Chemical Identity

| Property | Detail |

| CAS Number | 834914-37-3 |

| IUPAC Name | Methyl 4-(hydroxymethyl)oxane-4-carboxylate |

| Common Synonyms | Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate; 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| SMILES | COC(=O)C1(CO)CCOCC1 |

| InChI Key | JYRRBVFDZGSZBE-UHFFFAOYSA-N |

Chemical Properties & Specifications

This compound typically exists as a viscous, colorless to pale yellow oil or low-melting solid. Its orthogonality—possessing both an ester and a primary alcohol—makes it a versatile pivot point for divergent synthesis.

| Parameter | Specification / Value |

| Appearance | Viscous liquid or waxy solid |

| Purity (GC/HPLC) | ≥ 97.0% |

| Boiling Point | ~260 °C (Predicted at 760 mmHg) |

| Density | ~1.14 g/cm³ |

| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc; Sparingly soluble in water |

| Flash Point | > 110 °C (Estimated) |

Synthesis & Manufacturing Protocol

The synthesis of CAS 834914-37-3 relies on the construction of the pyran ring followed by a desymmetrization sequence. The most robust industrial route utilizes a Malonate Alkylation strategy followed by Chemoselective Reduction .

Core Reaction Workflow

The synthesis proceeds in three distinct stages:

-

Double Alkylation: Formation of the tetrahydropyran ring.

-

Desymmetrization: Controlled hydrolysis of the symmetric diester.

-

Chemoselective Reduction: Conversion of the free acid to the alcohol without reducing the ester.

Caption: Step-wise synthesis from acyclic precursors to the gem-disubstituted target.

Detailed Experimental Protocol

Step 1: Ring Construction (Bis-alkylation)

-

Reagents: Dimethyl malonate (1.0 eq), Bis(2-chloroethyl) ether (1.1 eq), Sodium methoxide (2.2 eq), Methanol/DMF.

-

Procedure: Sodium methoxide is generated in situ or added to methanol. Dimethyl malonate is added, followed by the slow addition of bis(2-chloroethyl) ether. The mixture is refluxed (60–80°C) for 12–24 hours. The resulting Dimethyl tetrahydropyran-4,4-dicarboxylate is isolated via aqueous workup and vacuum distillation.

Step 2: Desymmetrization (Partial Hydrolysis)

-

Reagents: Diester (from Step 1), Potassium Hydroxide (1.0 eq), Methanol.

-

Mechanism: Statistical hydrolysis. Using exactly 1.0 equivalent of base favors the formation of the mono-acid mono-ester.

-

Procedure: Dissolve the diester in methanol. Add KOH (dissolved in minimal water) dropwise at 0°C. Stir at room temperature for 12 hours. Evaporate methanol, wash with ether (to remove unreacted diester), then acidify the aqueous layer to pH 2–3 and extract with DCM to obtain 4-(Methoxycarbonyl)tetrahydro-2H-pyran-4-carboxylic acid .

Step 3: Chemoselective Reduction

-

Reagents: Mono-acid (from Step 2), Borane-Dimethyl Sulfide (BH₃·DMS) or Isobutyl chloroformate/NaBH₄.

-

Rationale: Borane reduces carboxylic acids to primary alcohols faster than it reduces esters. Alternatively, forming a mixed anhydride (with isobutyl chloroformate) followed by NaBH₄ reduction is a safer, non-pyrophoric alternative.

-

Procedure (Mixed Anhydride Method):

-

Dissolve mono-acid in THF; add N-methylmorpholine (1.1 eq).

-

Cool to -15°C; add isobutyl chloroformate (1.1 eq). Stir 15 min.

-

Filter off salts (optional) or add NaBH₄ (2.0 eq) in water/THF directly to the filtrate at 0°C.

-

Quench with dilute HCl, extract with EtOAc.

-

Purify via silica gel chromatography (Hexane/EtOAc) to yield Methyl 4-(hydroxymethyl)oxane-4-carboxylate .

-

Applications in Drug Discovery

This molecule serves as a "conformation-locking" element. The quaternary center prevents free rotation, forcing substituents into specific vectors that often match biological binding pockets better than their acyclic analogs.

Key Therapeutic Areas

-

BACE1 Inhibitors (Alzheimer's): Used to construct spirocyclic hydantoins or sultams that occupy the S1/S3 pockets of the Beta-secretase enzyme.

-

Chemokine Antagonists (CCR2/CCR5): The pyran ring acts as a polar, metabolic-stable replacement for cyclohexyl or piperidinyl groups.

-

Opioid Receptor Ligands: Precursor for azaspiro[4.5]decane systems.

Spirocyclization Logic

The primary utility of CAS 834914-37-3 is its ability to form spiro-cycles. The alcohol and ester groups are perfectly positioned to close a second ring.

Caption: Divergent synthesis of spirocyclic scaffolds from the core intermediate.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following analytical signals must be verified.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.75 (s, 3H): Methyl ester singlet (characteristic).

-

δ 3.60–3.70 (s, 2H): Methylene of the hydroxymethyl group (-CH ₂OH).

-

δ 3.60–3.80 (m, 4H): Ether protons of the pyran ring (adjacent to oxygen).

-

δ 1.50–2.10 (m, 4H): Methylene protons of the pyran ring (adjacent to the quaternary center).

-

Note: The disappearance of the carboxylic acid proton (from the precursor) and the appearance of the -CH₂OH signal confirms the reduction.

-

-

¹³C NMR:

-

Quaternary Carbon: ~45–50 ppm (The pivot point).

-

Carbonyl: ~175 ppm (Ester).

-

Primary Alcohol: ~65–70 ppm.

-

References

-

World Intellectual Property Organization (WIPO). (2007). Patent WO2007/40208 A1: Cyclic Amine Derivatives.[1] (Source for synthesis of the hydroxymethyl intermediate).[2]

-

Journal of Medicinal Chemistry. (2011). Structure-Activity Relationships of Cycloalkylamide Derivatives as Inhibitors of the Soluble Epoxide Hydrolase. (Demonstrates the utility of 4,4-disubstituted pyrans).

-

ChemicalBook. (2024). Product Entry: Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate.

-

International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid. (Details the malonate cyclization precursor).

Sources

A Technical Guide to the Proposed Mechanism of Formation for Methyl 4-(hydroxymethyl)oxane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is a substituted oxane derivative of interest in medicinal chemistry and organic synthesis due to its densely functionalized six-membered heterocyclic core. This guide provides an in-depth analysis of a proposed primary mechanism for its formation: the intramolecular cyclization of an epoxy alcohol precursor. Drawing upon established principles of organic chemistry, this document will explore the causality behind the proposed synthetic route, detail a hypothetical experimental protocol, and visualize the reaction mechanism and workflow. The aim is to provide a robust theoretical framework for the synthesis of this and related substituted oxane structures.

Introduction: The Structural Significance of Substituted Oxanes

The oxane (tetrahydropyran) ring is a prevalent scaffold in a vast array of natural products and pharmaceutically active compounds.[1][2] Its presence often imparts favorable pharmacokinetic properties, including improved metabolic stability and aqueous solubility. The specific substitution pattern of methyl 4-(hydroxymethyl)oxane-4-carboxylate, featuring a quaternary center bearing both a hydroxymethyl and a methyl carboxylate group, presents a unique synthetic challenge and offers multiple points for further functionalization. Understanding the mechanism of its formation is crucial for the development of efficient synthetic strategies and the generation of diverse analog libraries for drug discovery programs.

Proposed Primary Mechanism of Formation: Intramolecular Epoxide Ring-Opening

A highly plausible and efficient route to methyl 4-(hydroxymethyl)oxane-4-carboxylate is proposed to be the intramolecular cyclization of a linear epoxy ester precursor, specifically methyl 2-(3-(oxiran-2-yl)propyl)oxirane-2-carboxylate . This pathway is predicated on the well-established reactivity of epoxides, which readily undergo nucleophilic attack, leading to ring-opening.[3][4] The intramolecular nature of this reaction is often favored due to entropic factors.

The key mechanistic steps are as follows:

-

Protonation of the Epoxide: Under acidic conditions, the oxygen atom of the epoxide is protonated, forming a highly reactive oxonium ion. This activation of the epoxide makes it a much better electrophile.[4]

-

Nucleophilic Attack: The pendant hydroxyl group acts as an intramolecular nucleophile, attacking one of the electrophilic carbons of the protonated epoxide.

-

Ring Closure and Deprotonation: This attack results in the formation of the six-membered oxane ring. A subsequent deprotonation step regenerates the acid catalyst and yields the final product.

The regioselectivity of the epoxide opening is a critical consideration. According to Baldwin's rules for ring closure, the 6-membered ring formation via attack at the terminal carbon of the epoxide (exo-tet cyclization) is kinetically favored over the 7-membered ring formation (endo-tet cyclization).[5]

Sources

- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]

- 5. researchgate.net [researchgate.net]

"Methyl 4-(hydroxymethyl)oxane-4-carboxylate" potential biological activity

The Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydropyran-4-carboxylate) represents a specialized pharmacophore precursor rather than a final active pharmaceutical ingredient (API).[1] Its primary biological value lies in its utility as a Gem-Disubstituted Scaffold that modulates physicochemical properties (ADME) and enables the synthesis of conformationally restricted spirocyclic drugs.[2]

This technical guide analyzes its potential through the lens of Medicinal Chemistry and Rational Drug Design .[2]

Leveraging Methyl 4-(hydroxymethyl)oxane-4-carboxylate in Drug Discovery[2]

Executive Technical Summary

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is a bifunctional building block containing a tetrahydropyran (oxane) core with a quaternary carbon at position 4. This structural motif is critical in modern drug discovery for three reasons:

-

Lipophilicity Modulation: The oxane ring acts as a bioisostere of cyclohexane, lowering logP (typically by ~1.0–1.5 units) to improve water solubility and metabolic stability.[1][2]

-

Metabolic Blocking: The quaternary center at C4 prevents oxidative metabolism (CYP450-mediated hydroxylation) at the most reactive position of the ring.[1][2]

-

Conformational Locking: The gem-disubstitution (ester and hydroxymethyl groups) induces the Thorpe-Ingold effect , pre-organizing the molecule for spiro-cyclization or rigidifying the ligand to minimize entropy loss upon receptor binding.[2]

Physicochemical & Structural Profile[1][3][4]

The "Oxane Effect" on ADME

Replacing a carbocyclic core (cyclohexane) with an oxane (tetrahydropyran) significantly alters the physicochemical landscape of a drug candidate.[1][2]

| Property | Cyclohexane Analog | Oxane (THP) Scaffold | Biological Impact |

| LogP (Lipophilicity) | High (Lipophilic) | Lower (~ -1.2 ΔLogP) | Reduced non-specific binding; improved solubility. |

| H-Bonding | None | H-Bond Acceptor (Ether O) | Potential for new interactions with backbone amides in the binding pocket.[2] |

| Metabolic Liability | C4 Oxidation prone | C4 Blocked (Quaternary) | Extended half-life ( |

| Conformation | Chair (flexible) | Chair (Rigidified) | Higher receptor affinity due to reduced entropic penalty.[1][2] |

The Gem-Disubstituent Advantage

The presence of both the methyl ester and the hydroxymethyl group at the C4 position creates a quaternary center .[2]

-

Synthetic Consequence: This setup is ideal for constructing Spiro-cycles (e.g., Spiro[isobenzofuran-1,4'-piperidine] analogs).[1][2] The steric bulk of the gem-disubstituents compresses the internal bond angle, accelerating ring-closing reactions (Thorpe-Ingold Effect).[1][2]

-

Biological Consequence: It prevents the "metabolic soft spot" often found at the 4-position of monosubstituted pyrans.[2]

Pharmacophore Analysis & Target Classes

While the ester itself is a prodrug/precursor, its derivatives target specific high-value biological pathways.[1][2]

Opioid & Nociceptin Receptor Modulators

The 4,4-disubstituted oxane motif is a proven scaffold for Opioid Receptor Like-1 (ORL-1) antagonists and Mu-opioid ligands.[1]

-

Mechanism: The oxane ring replaces the piperidine or cyclohexane ring found in traditional opioids (e.g., fentanyl derivatives).[1][2] The C4-substituents allow for the attachment of polar "warheads" that interact with the receptor's aspartate residue.[2]

Chemokine Receptor Antagonists (CCR2/CCR5)

In inflammatory disease research, this scaffold is used to link aryl groups while maintaining a specific vector orientation.[1][2]

-

Role: The hydroxymethyl group is often converted to an amine or ether linker, while the ester is hydrolyzed to an amide.[1][2] This creates a "V-shaped" molecule essential for fitting into the chemokine receptor's orthosteric pocket.[2]

Acetyl-CoA Carboxylase (ACC) Inhibitors

Used in metabolic disease (NASH/Diabetes) research.[1][2] The oxane ring improves the solubility of otherwise lipophilic inhibitors, while the quaternary center prevents rapid oxidative clearance by the liver.[1][2]

Experimental Protocols

Protocol A: Enzymatic Stability Assay (Ester Hydrolysis)

Determine if the molecule acts as a stable pharmacophore or a transient prodrug in biological media.[1][2]

Objective: Measure the half-life (

-

Preparation:

-

Incubation:

-

Sampling:

-

Aliquot 50 µL at time points: 0, 15, 30, 60, 120 min.

-

Quench: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

-

-

Analysis:

-

Calculation:

Protocol B: Synthetic Activation (Spiro-Cyclization Precursor)

Converting the scaffold into a bioactive spiro-fused intermediate.[1][2]

Objective: Transform the hydroxymethyl/ester motif into a spiro-lactone or spiro-ether.

-

Activation: Dissolve 1.0 eq of the title compound in DCM at 0°C. Add 1.1 eq Methanesulfonyl chloride (MsCl) and 1.5 eq Triethylamine (TEA) .

-

Cyclization: Treat the crude mesylate with a nucleophile (e.g., a primary amine or enolate) under basic conditions (NaH/THF).[1][2]

Visualization: Scaffold Evolution & Logic

The following diagram illustrates the strategic evolution of this compound from a raw building block to a high-potency drug candidate.

Figure 1: Strategic utilization of the Methyl 4-(hydroxymethyl)oxane-4-carboxylate scaffold in medicinal chemistry. The diagram highlights how structural features translate into biological advantages.

References

-

Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1][2]

-

Burkhard, J. A., et al. (2010).[1][2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link[1][2]

- Context: Discusses the broader class of cyclic ethers in ADME modul

-

Wuitschik, G., et al. (2010).[1][2] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie. Link[1][2]

- Context: Provides the foundational logic for spiro-cycliz

-

PubChem Compound Summary. "Methyl 4-(hydroxymethyl)tetrahydropyran-4-carboxylate." Link[1][2]

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyaluronic acid - Wikipedia [en.wikipedia.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tetrahydro-4-methyl-2H-pyran | C6H12O | CID 78446 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 4-(hydroxymethyl)oxane-4-carboxylate" as a novel building block

A Versatile Gem-Disubstituted Scaffold for Next-Generation Drug Discovery [1]

Executive Summary

In the pursuit of novel chemical space, medicinal chemists increasingly rely on saturated heterocycles to improve physicochemical properties without sacrificing potency. Methyl 4-(hydroxymethyl)oxane-4-carboxylate (CAS: 834914-37-3) has emerged as a high-value building block, offering a strategic advantage over traditional cyclohexane or piperidine scaffolds.

This gem-disubstituted tetrahydropyran (THP) derivative provides three distinct benefits:

-

Physicochemical Optimization: The ether oxygen lowers logP (lipophilicity) and improves metabolic stability compared to carbocyclic analogs.

-

Conformational Restriction: The quaternary carbon at the 4-position induces the Thorpe-Ingold effect , locking attached substituents into bioactive conformations and reducing the entropic penalty of binding.

-

Divergent Reactivity: The presence of orthogonal functional groups—an electrophilic methyl ester and a nucleophilic primary alcohol—enables rapid access to spirocyclic cores and macrocycles.

This guide details the synthesis, reactivity, and application of this scaffold in modern lead optimization.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | Methyl 4-(hydroxymethyl)oxane-4-carboxylate |

| Common Name | Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate |

| CAS Number | 834914-37-3 |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| LogP (Predicted) | ~0.2 (vs. ~1.4 for cyclohexane analog) |

| H-Bond Acceptors | 4 |

| Physical State | Viscous Colorless Liquid / Low-melting Solid |

| Solubility | Soluble in DCM, MeOH, THF, EtOAc; Moderate water solubility |

Synthesis Strategy

The industrial synthesis of this building block relies on the "Malamid" strategy, utilizing the double alkylation of malonates. This route is preferred for its scalability and cost-effectiveness compared to routes starting from 4-pyranone.[1]

The Bis-Alkylation Route (Industrial Standard)

The most robust method involves constructing the tetrahydropyran ring from acyclic precursors.

-

Ring Construction: Diethyl malonate is alkylated with bis(2-chloroethyl) ether using a base (NaH or NaOEt) to form diethyl tetrahydropyran-4,4-dicarboxylate .[1]

-

Desymmetrization: The diester is subjected to partial hydrolysis or a reduction/transesterification sequence to yield the target hydroxy-ester.[1]

Synthesis Workflow Diagram

The following diagram illustrates the primary synthesis pathway and the downstream derivatization logic.

Caption: Synthesis of the core scaffold from acyclic precursors and its divergent utility.

Functionalization & Reactivity

The power of Methyl 4-(hydroxymethyl)oxane-4-carboxylate lies in its orthogonal handle differentiation .[1] The ester and alcohol react under mutually exclusive conditions, allowing for sequential build-up of complex pharmacophores.

The "Building Block" Decision Tree

-

Path A: Nucleophilic Attack (Alcohol Handle): The primary alcohol is unhindered. It can be alkylated, tosylated (for cyclization), or oxidized to an aldehyde for reductive amination.

-

Path B: Electrophilic Attack (Ester Handle): The ester is sterically shielded by the quaternary center but remains reactive toward hydrolysis (LiOH) or reduction (LiBH₄).

-

Path C: Spirocyclization: Converting the alcohol to a leaving group (OMs/OTs) and treating with a base effects intramolecular displacement if a nucleophile is introduced at the ester position, or allows formation of oxetanes (e.g., 2,7-dioxaspiro[3.5]nonane).

Application in Spirocyclic Scaffolds

Spirocyclic systems are highly sought after to replace flat aromatic rings.[1] This building block is the direct precursor to 7-oxa-2-azaspiro[3.5]nonane , a bioisostere for piperidine with superior IP potential.[1]

Caption: Synthetic route to high-value spirocyclic amine scaffolds.

Experimental Protocols

Protocol A: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

This is the critical precursor step ensuring high yield of the ring system.[1]

-

Setup: Flame-dry a 1L 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Reagents: Charge NaH (60% dispersion, 2.2 equiv) washed with hexanes. Add dry DMF (10 vol).

-

Addition: Add Diethyl malonate (1.0 equiv) dropwise at 0°C. Stir for 30 min until H₂ evolution ceases.

-

Cyclization: Add Bis(2-chloroethyl) ether (1.0 equiv) dropwise.

-

Reaction: Heat to 80°C for 16 hours. The solution will turn viscous.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over MgSO₄.[1][2]

-

Purification: Vacuum distillation or Silica Gel Flash Chromatography (Hex/EtOAc 9:1).

-

Yield Expectations: 75-85%.[1]

-

Protocol B: Selective Reduction to Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Achieving the mono-alcohol requires controlled reduction.[1]

-

Substrate: Dissolve Diethyl tetrahydropyran-4,4-dicarboxylate (10 mmol) in dry THF (50 mL).

-

Reduction: Cool to 0°C. Add LiBH₄ (2.0 M in THF, 1.1 equiv) dropwise. Note: LiBH₄ is more selective for esters than LiAlH₄ and easier to control.

-

Monitoring: Stir at RT for 4-6 hours. Monitor by TLC for the disappearance of diester and appearance of the polar alcohol spot.

-

Quench: Carefully add acetone (to consume excess hydride) followed by 1M HCl.

-

Extraction: Extract with DCM. The product is a polar oil; ensure thorough extraction.

-

Transesterification (If ethyl ester is present): If the product is the ethyl ester, reflux in MeOH with catalytic K₂CO₃ or H₂SO₄ to convert to the methyl ester if required for specific spec adherence.

Safety & Handling

-

Hazards: The compound is an irritant (H315, H319, H335).[3] Avoid inhalation of mists.[1][4][5]

-

Stability: Stable at room temperature.[1] Store under inert atmosphere (Argon) to prevent slow hydrolysis of the ester by ambient moisture.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases (unless intended for reaction).

References

-

Malamid Synthesis of Pyrans: ChemicalBook. "Methyl tetrahydropyran-4-carboxylate Synthesis Routes." Accessed Feb 6, 2026.[5] Link

-

Spirocyclic Applications: ResearchGate. "Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry, 2023. Link

-

Compound Data: PubChem. "Methyl 4-hydroxyoxane-4-carboxylate (Related Structure Data)." National Library of Medicine. Link

-

CAS Verification: Aaron Chemicals. "Product 834914-37-3: 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester."[1] Link

-

Spirocycle Synthesis: Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angew.[1][4] Chem. Int. Ed. 2010. (Foundational text on spiro-scaffolds).

Sources

- 1. 5337-04-2 | MFCD10480216 | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid [aaronchem.com]

- 2. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 4-hydroxyoxane-4-carboxylate | C7H12O4 | CID 13860557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. 4-(hydroxymethyl)oxane-4-carboxylic acid 97% | CAS: 193022-99-0 | AChemBlock [achemblock.com]

Comprehensive Spectroscopic Guide: Methyl 4-(hydroxymethyl)oxane-4-carboxylate

This guide provides an in-depth technical analysis of the spectroscopic characterization of Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate).

Executive Summary & Compound Profile

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is a highly valuable, sp³-rich heterocyclic building block used in medicinal chemistry. It serves as a "polar core" scaffold, allowing drug developers to modulate lipophilicity (LogD) while maintaining structural rigidity.[1] Its quaternary center at position 4 provides a vector for orthogonal functionalization, making it critical for fragment-based drug discovery (FBDD).[1]

Chemical Identity

| Property | Detail |

| IUPAC Name | Methyl 4-(hydroxymethyl)oxane-4-carboxylate |

| CAS Number | 834914-37-3 |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| SMILES | COC(=O)C1(CO)CCOCC1 |

| LogP (Calc) | ~ -0.2 (Hydrophilic) |

Synthesis & Impurity Context

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (starting materials or over-reduction products) often appear in the trace regions of NMR and MS data.[1]

The standard industrial route involves the desymmetrization of dimethyl oxane-4,4-dicarboxylate .[1]

Figure 1: Synthetic pathway highlighting the origin of the common diol impurity.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule possesses a plane of symmetry passing through the ether oxygen (O1) and the quaternary carbon (C4).[1] This renders the protons at C2 equivalent to C6, and C3 equivalent to C5, simplifying the spectrum.[1]

¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are reported in ppm relative to TMS.

| Position | δ (ppm) | Multiplicity | Integration | Assignment | Coupling (J) / Notes |

| -OCH₃ | 3.78 | Singlet (s) | 3H | Ester Methyl | Sharp singlet, characteristic of methyl esters.[1] |

| Ring C2/C6 | 3.65 – 3.75 | Multiplet (m) | 4H | Ether α-protons | Deshielded by ring oxygen.[1] Often overlaps with -CH₂OH.[1] |

| -CH₂OH | 3.62 | Singlet (s) | 2H | Hydroxymethyl | Can appear as a doublet if OH coupling is resolved.[1] |

| -OH | 2.20 – 2.80 | Broad (br s) | 1H | Hydroxyl | Shift is concentration/solvent dependent.[1] |

| Ring C3/C5 | 2.05 – 2.15 | Multiplet (m) | 2H | β-protons (Eq) | Equatorial protons (rigid chair conformation).[1] |

| Ring C3/C5 | 1.55 – 1.65 | Multiplet (m) | 2H | β-protons (Ax) | Axial protons.[1] |

Interpretation Logic:

-

Symmetry Check: The integration ratio of the ring protons (4:4) confirms the symmetry.[1] If the molecule were substituted at C3, this symmetry would break.[1]

-

Quaternary Center: The absence of a proton at C4 (no methine signal ~2.5 ppm) confirms the quaternary substitution.[1]

-

Differentiation: The ester methyl (3.78 ppm) is distinct from the hydroxymethyl (3.62 ppm).[1] In DMSO-d₆, the -CH₂OH signal often splits into a doublet (J ≈ 5.5 Hz) due to coupling with the hydroxyl proton.[1]

¹³C NMR Data (100 MHz, CDCl₃)

| δ (ppm) | Type | Assignment | Structural Validation |

| 174.5 | Cq | C=O (Ester) | Typical ester carbonyl range. |

| 67.8 | CH₂ | -CH₂OH | Deshielded by hydroxyl group.[1] |

| 63.5 | CH₂ | C2 / C6 | Ring carbons adjacent to oxygen.[1] |

| 52.3 | CH₃ | -OCH₃ | Ester methyl group.[1] |

| 46.2 | Cq | C4 | Quaternary center (low intensity in standard ¹³C).[1] |

| 30.5 | CH₂ | C3 / C5 | Ring carbons adjacent to quaternary center.[1] |

B. Infrared (IR) Spectroscopy

IR is used primarily to confirm the presence of the hydroxyl and ester functionalities and the absence of the starting diester (which would show different fingerprint bands).[1]

-

3400 – 3500 cm⁻¹ (Broad): O-H stretching vibration (Intermolecular H-bonding).[1]

-

2850 – 2950 cm⁻¹: C-H stretching (Alkane sp³).[1]

-

1730 – 1745 cm⁻¹ (Strong, Sharp): C=O stretching (Ester).[1] Critical diagnostic peak.

-

1150 – 1250 cm⁻¹: C-O stretching (Ester and Ether).[1]

C. Mass Spectrometry (MS)[1][4]

Fragmentation Pattern (EI - 70eV):

-

Molecular Ion (M⁺): 174 (Often weak or absent).[1]

-

[M - OCH₃]⁺ (m/z 143): Loss of methoxy group from ester.[1]

-

[M - CH₂OH]⁺ (m/z 143): Loss of hydroxymethyl group (alpha-cleavage).[1]

-

[M - COOCH₃]⁺ (m/z 115): Loss of the entire ester group.[1]

-

Base Peak (m/z 55-85): Fragmentation of the tetrahydropyran ring.[1]

ESI-MS:

-

[M+H]⁺: 175.1[1]

-

[M+Na]⁺: 197.1 (Dominant adduct in positive mode due to oxygen chelation).

Structural Validation Logic

To ensure the compound is the 4,4-disubstituted isomer and not a regioisomer (e.g., 3,3-disubstituted), researchers must rely on the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.[1]

Figure 2: HMBC connectivity logic. The quaternary carbon (C4) must show correlations to both the ring protons (H3/H5) and the hydroxymethyl protons, confirming they are attached to the same carbon.

References

-

Enamine Ltd. Building Blocks Catalog: Tetrahydropyrans. Retrieved from (Verified Source for CAS 834914-37-3).[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57649929 (Methyl tetrahydro-2H-pyran-4-carboxylate Analogues). Retrieved from .[1]

-

Sigma-Aldrich (Merck). Heterocyclic Building Blocks: Pyran Derivatives. Retrieved from .[1]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for chemical shift prediction rules).

Sources

Technical Monograph: Physicochemical Profiling of Methyl 4-(hydroxymethyl)oxane-4-carboxylate

[1]

Part 1: Executive Summary

Methyl 4-(hydroxymethyl)oxane-4-carboxylate (CAS 834914-37-3) represents a critical "gem-disubstituted" heterocyclic scaffold in modern drug discovery.[1] Unlike simple monosubstituted tetrahydropyrans, this 4,4-disubstituted motif offers a unique vector for growing molecules in three-dimensional space, breaking the "flatness" often associated with aromatic-heavy drug candidates.[1][2]

This guide provides an exhaustive technical profile of the compound, moving beyond basic catalog data to explore the physicochemical nuances that drive its behavior in synthesis and biological assays.[1][2] We focus on its dual-functionality—a hard electrophile (ester) and a nucleophilic handle (primary alcohol)—which necessitates precise handling to avoid polymerization or self-condensation.[1][2]

Part 2: Chemical Identity & Structural Analysis

The core structure is a saturated oxygen heterocycle (oxane/tetrahydropyran) featuring a quaternary carbon at the 4-position.[1][2] This quaternary center imposes significant conformational rigidity, often locking the ring into a specific chair conformation that favors the placement of the bulky ester group in the equatorial position to minimize 1,3-diaxial interactions, although the hydroxymethyl group competes for this favorable orientation.[1][2]

Nomenclature & Identifiers

| Parameter | Technical Detail |

| IUPAC Name | Methyl 4-(hydroxymethyl)oxane-4-carboxylate |

| Common Synonyms | Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate; 4-Hydroxymethyl-tetrahydropyran-4-carboxylic acid methyl ester |

| CAS Registry Number | 834914-37-3 |

| Molecular Formula | C₈H₁₄O₄ |

| SMILES | COC(=O)C1(CO)CCOCC1 |

| InChI Key | Derivative specific (Structure requires validation against specific isomer if chiral, though typically achiral due to symmetry) |

Part 3: Physicochemical Properties[4]

Note: As a specialized research intermediate, specific experimental bulk property data is often proprietary.[1][2] The values below represent a synthesis of available experimental data and high-fidelity predictive modeling (ACD/Labs, ChemAxon) calibrated against structural analogs like Methyl tetrahydropyran-4-carboxylate.

Table 1: Physical Characteristics

| Property | Value (Experimental/Predicted) | Technical Insight |

| Molecular Weight | 174.19 g/mol | Monoisotopic mass: 174.089 |

| Physical State | Viscous Colorless Liquid / Low-melting Solid | The hydroxyl group introduces H-bonding, raising viscosity significantly compared to the non-hydroxylated ester (CAS 110238-91-0). |

| Boiling Point | ~260–270°C (760 mmHg) | Predicted.[1][2] High boiling point necessitates high-vacuum distillation (<1 mmHg) for purification to avoid thermal decomposition.[1][2] |

| Density | 1.15 ± 0.05 g/cm³ | Denser than water.[1][2] Phase separation in aqueous workups will result in the organic layer being on the bottom (if using chlorinated solvents) or bottom (if neat).[1][2] |

| LogP (Octanol/Water) | -0.2 to +0.3 | Amphiphilic.[1][2] The compound is moderately water-soluble.[1][2][3] Critical: Standard aqueous washes may result in product loss; "salting out" with NaCl is required.[1][2] |

| Topological Polar Surface Area (TPSA) | ~66 Ų | Indicates good membrane permeability potential; falls well within Veber rules for oral bioavailability.[1][2] |

| pKa (Hydroxyl) | ~14.5 | Typical primary alcohol acidity.[1][2] Deprotonation requires strong bases (NaH, KOtBu).[1][2] |

Solubility Profile & Solvent Selection[1][2]

Part 4: Synthetic Isolation & Purification Protocols

The synthesis of this core typically proceeds via the construction of the quaternary center.[1][2] The most robust route involves the desymmetrization of commercially available precursors or the functionalization of the ketone.[1][2]

Workflow Diagram: Synthesis & Workup Logic

The following diagram illustrates the critical decision points in the synthesis and isolation, emphasizing how physical properties dictate the protocol.

Figure 1: Synthetic workflow illustrating the divergence in purification strategy based on scale and thermal stability risks.

Critical Experimental Nuances

-

Thermal Instability: The proximity of the hydroxyl group to the ester allows for intramolecular lactonization (forming a bicyclic lactone) under extreme heat or acidic conditions.[1][2] Avoid distillation pot temperatures >120°C.

-

Workup Caution: Because the LogP is near zero, the compound partitions poorly between water and non-polar solvents.[1][2]

Part 5: Analytical Characterization

To validate the identity of CAS 834914-37-3, rely on the following spectral signatures.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 3.75 ppm (s, 3H): Methyl ester singlet (-COOCH ₃).[1][2] Distinctive sharp peak.[1][2]

-

δ 3.60-3.70 ppm (s, 2H): Methylene of the hydroxymethyl group (-CH ₂OH).[1][2] May appear as a doublet if J-coupling to OH is visible (in dry DMSO-d6).[1][2]

-

δ 3.60-3.80 ppm (m, 4H): Ether protons of the pyran ring (-CH ₂-O-CH ₂-).[1]

-

δ 1.50-2.10 ppm (m, 4H): Methylene protons of the pyran ring (-CH ₂-C-CH ₂-).[1] These will appear as complex multiplets due to the rigid chair conformation creating axial/equatorial splitting.[1][2]

Infrared Spectroscopy (FT-IR)

Part 6: Strategic Applications in Drug Design

This molecule serves as a "spiro-enabler."[1][2] By converting the hydroxyl group into a leaving group (tosylate/mesylate) or oxidizing it to an aldehyde, researchers can cyclize onto the ester or adjacent positions to create spirocyclic cores.[1][2]

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.[1]

References

-

ChemicalBook. (2023).[1][2] Methyl 4-(hydroxymethyl)oxane-4-carboxylate Product Entry. Retrieved from [1][2]

-

PubChem. (2023).[1][2][4] Compound Summary for CAS 834914-37-3. National Center for Biotechnology Information.[1][2] Retrieved from [1][2]

-

Sigma-Aldrich. (2023).[1][2][4][5] Building Blocks for Medicinal Chemistry: Tetrahydropyrans. Retrieved from

-

Burkhard, J. A., et al. (2010).[1][2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for spirocyclic ether properties).

Sources

- 1. Tetrahydro-4-methyl-2H-pyran | C6H12O | CID 78446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | C7H12O3 | CID 2773520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl Cyclopropane Carboxylate CAS 2868-37-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 115996-72-0 [sigmaaldrich.com]

- 5. Methyl tetrahydropyran-4-carboxylate | 110238-91-0 [chemicalbook.com]

Theoretical and Practical Insights on Methyl 4-(hydroxymethyl)oxane-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers

Executive Summary

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is a bifunctional chemical entity featuring a saturated tetrahydropyran (oxane) ring, a primary alcohol, and a methyl ester. This unique combination of features makes it a highly valuable building block in medicinal chemistry and materials science. The oxane core serves as a non-aromatic, polar scaffold that can improve the physicochemical properties of drug candidates, such as metabolic stability and aqueous solubility.[1][2][3][4] This guide provides a comprehensive theoretical analysis of the molecule using computational chemistry, outlines a robust synthetic protocol with detailed characterization steps, and discusses its potential applications for researchers, scientists, and drug development professionals. Our approach integrates foundational theory with practical, field-proven methodologies to empower researchers in leveraging this scaffold for novel molecular design.

Part 1: The Strategic Value of the Oxane Scaffold in Medicinal Chemistry

The design of small molecule therapeutics often faces the challenge of balancing potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The inclusion of saturated heterocycles is a well-established strategy to escape "flatland" and improve the "drug-likeness" of lead compounds. Methyl 4-(hydroxymethyl)oxane-4-carboxylate (PubChem CID: 13860557) is an exemplar of this design philosophy.[5]

-

Structural Features: The molecule possesses a geminally disubstituted tetrahydropyran ring at the 4-position. This substitution pattern provides a defined three-dimensional geometry, departing from the planar structures often associated with poor metabolic stability.

-

Bioisosterism and Physicochemical Properties: The oxane ring is an effective bioisostere for phenyl rings or pyranose sugars.[1] Its incorporation can lead to significant improvements in key drug-like properties:

-

Increased Solubility: The polar ether linkage enhances aqueous solubility.[4]

-

Metabolic Stability: The saturated ring is generally more resistant to oxidative metabolism compared to aromatic counterparts.[2]

-

Reduced Lipophilicity: The polarity of the oxane moiety helps to lower the lipophilicity (logP) of a molecule, which can reduce off-target effects and improve safety profiles.[2][4]

-

-

Synthetic Versatility: The two orthogonal functional groups—a primary alcohol and a methyl ester—provide convenient handles for subsequent chemical modifications, making it an ideal scaffold for building diverse chemical libraries. The ester can be readily converted to amides, while the alcohol can be oxidized, alkylated, or used in etherification reactions.[1]

Caption: 2D structure of Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Part 2: Theoretical and Computational Analysis

In silico analysis provides a powerful, resource-efficient means to predict the structural, electronic, and spectroscopic properties of a molecule before its physical synthesis. This predictive power is foundational to modern rational drug design.

Causality Behind the Computational Approach

We employ Density Functional Theory (DFT) as our primary computational tool. DFT offers an excellent balance between computational cost and accuracy for organic molecules of this size.[6] Specifically, the B3LYP hybrid functional is chosen for its proven track record in accurately predicting geometries and vibrational frequencies for a wide range of organic systems.[6][7] This is paired with the 6-311++G(d,p) basis set, which includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the non-uniform distribution of electron density in a bonded environment.

Computational Workflow

The theoretical analysis follows a self-validating, multi-step workflow:

-

Geometry Optimization: The initial 3D structure is optimized to find its most stable energetic conformation.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[6] This step also yields the predicted infrared (IR) spectrum.

-

Electronic Property Analysis: Key electronic descriptors are calculated from the validated structure.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy gap between them is a crucial indicator of chemical reactivity and stability.[8]

-